3-(2-furyl)-11-phenyl-10-(2-thienylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-FURYL)-11-PHENYL-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound that features a unique structure combining furan, thiophene, and dibenzodiazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYL)-11-PHENYL-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate furan and thiophene derivatives with a dibenzodiazepine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-FURYL)-11-PHENYL-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted derivatives.
Scientific Research Applications
3-(2-FURYL)-11-PHENYL-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological systems to understand its potential as a therapeutic agent. It may exhibit activity against certain diseases or conditions.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of 3-(2-FURYL)-11-PHENYL-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE: This compound shares similar furan and thiophene moieties but differs in its overall structure and properties.
3-(2”-furyl)-1-(2’-hydroxyphenyl)-prop-2-en-1-one:
Uniqueness
3-(2-FURYL)-11-PHENYL-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its combination of furan, thiophene, and dibenzodiazepine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H24N2O3S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
9-(furan-2-yl)-6-phenyl-5-(2-thiophen-2-ylacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H24N2O3S/c32-25-17-20(26-13-6-14-34-26)16-23-28(25)29(19-8-2-1-3-9-19)31(24-12-5-4-11-22(24)30-23)27(33)18-21-10-7-15-35-21/h1-15,20,29-30H,16-18H2 |
InChI Key |
QBNYWBCBRIYEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CC=C4)C(=O)CC5=CC=CS5)C6=CC=CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.